Cyprodinil-d5

説明

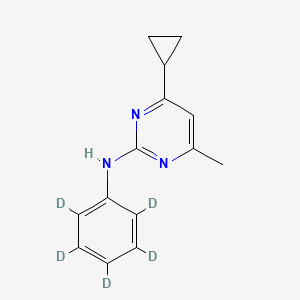

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-cyclopropyl-6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAORKNGNJCEJBX-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C3CC3)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyprodinil-d5 CAS number and molecular weight

An in-depth analysis of the chemical identifiers for Cyprodinil-d5 reveals key data for researchers and scientists in drug development. This guide provides a structured overview of its CAS number and molecular weight, essential for accurate experimental design and data interpretation.

This compound is the deuterated analogue of Cyprodinil, a broad-spectrum fungicide. The incorporation of five deuterium atoms into the phenyl ring results in a molecule with a higher molecular weight than its unlabeled counterpart, which is useful in various analytical applications, including mass spectrometry-based assays.

Quantitative Data Summary

For clarity and ease of comparison, the core quantitative data for this compound are summarized in the table below. It is important to note that different suppliers may list slightly different values.

| Identifier | Value | Source(s) |

| CAS Number | 1773496-67-5 | [1][2][3][4] |

| 121552-61-2 (for unlabeled Cyprodinil) | [5][6][7] | |

| Molecular Weight | 230.32 g/mol | [1][5][6] |

| 230.33 g/mol | [3] | |

| Molecular Formula | C₁₄H₁₀D₅N₃ | [1][3][5][6] |

The primary CAS number for the deuterated form, this compound, is 1773496-67-5.[1][2][3][4] Some sources reference the CAS number of the unlabeled parent compound, Cyprodinil (121552-61-2), which should be noted to avoid ambiguity in substance identification.[5][6][7] The molecular weight is consistently reported around 230.32 to 230.33 g/mol .[1][3][5][6]

As this technical guide focuses solely on the chemical identifiers of this compound, experimental protocols and signaling pathways are not applicable, and therefore no diagrams are included.

References

An In-Depth Technical Guide to the Synthesis and Purification of Cyprodinil-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Cyprodinil-d5, an isotopically labeled internal standard crucial for metabolism, pharmacokinetic, and environmental fate studies of the fungicide Cyprodinil. This document details the necessary experimental protocols, quantitative data, and characterization methods.

Introduction

Cyprodinil, chemically known as 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine, is a broad-spectrum anilinopyrimidine fungicide.[1] Its mode of action involves the inhibition of methionine biosynthesis in fungi.[1] For accurate quantification of Cyprodinil in various matrices, a stable isotope-labeled internal standard, such as this compound, is indispensable. The five deuterium atoms are typically incorporated into the phenyl ring to ensure minimal isotopic exchange and a significant mass shift for mass spectrometry-based detection. This guide outlines a robust two-step synthesis of this compound, followed by its purification and characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process:

-

Synthesis of the key intermediate: 2-amino-4-cyclopropyl-6-methylpyrimidine.

-

N-Arylation of the intermediate with aniline-d5: Utilizing a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Step 1: Synthesis of 2-amino-4-cyclopropyl-6-methylpyrimidine

This intermediate is synthesized via a condensation reaction between 1-cyclopropyl-butane-1,3-dione and guanidine carbonate.[2]

Experimental Protocol:

-

To a mixture of 1-cyclopropyl-butane-1,3-dione (10 g) and water (150 g), add guanidine carbonate (15 g).

-

Heat the mixture to 95°C and maintain stirring for 5 hours.

-

Concentrate the reaction mixture by evaporation to a volume of approximately 50 ml.

-

Cool the aqueous concentrate and extract it three times with 100 ml of ethylene chloride for each extraction.

-

Combine the organic phases and dry them over anhydrous magnesium sulfate.

-

Concentrate the dried organic phase by evaporation.

-

The resulting residue is crystallized to yield 2-amino-4-cyclopropyl-6-methylpyrimidine.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| 1-cyclopropyl-butane-1,3-dione | 126.15 | 10 | 0.079 |

| Guanidine carbonate | 180.17 | 15 | 0.083 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Melting Point (°C) |

| 2-amino-4-cyclopropyl-6-methylpyrimidine | 149.20 | ~5 | 113-115[2] |

Step 2: N-Arylation via Buchwald-Hartwig Amination

The final step involves the palladium-catalyzed cross-coupling of 2-amino-4-cyclopropyl-6-methylpyrimidine with a suitable deuterated aryl halide, or in this proposed route, the direct amination of a pyrimidinyl halide with aniline-d5. A more direct and modern approach is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between aryl halides and amines.[3][4] For the synthesis of this compound, aniline-d5 is used as the amine source.

Proposed Experimental Protocol (based on general Buchwald-Hartwig amination procedures):

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-4-cyclopropyl-6-methylpyrimidine (as the halide precursor to the amine intermediate), aniline-d5, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a suitable solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography.

Quantitative Data (Hypothetical):

| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) |

| 2-chloro-4-cyclopropyl-6-methylpyrimidine | 168.63 | 1.0 |

| Aniline-d5 | 98.18 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.02 |

| Xantphos | 578.68 | 0.04 |

| Sodium tert-butoxide | 96.10 | 1.4 |

| Product | Molecular Weight ( g/mol ) | Expected Yield |

| This compound | 230.32 | Moderate to good |

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, catalyst residues, and byproducts.

Experimental Protocol:

-

Column Chromatography: The crude product from the synthesis is subjected to silica gel column chromatography. A gradient of hexane and ethyl acetate can be used as the eluent to separate the product from impurities.

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a suitable method. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid) can be employed. The elution can be monitored by a UV detector.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of protons on the phenyl ring and the presence of protons on the cyclopropyl, methyl, and pyrimidine moieties.

-

¹³C NMR: To confirm the carbon skeleton of the molecule. The expected chemical shifts for the phenyl ring carbons will be similar to those of unlabeled Cyprodinil, which have been reported at approximately 121.0, 125.0, 128.7, and 135.8 ppm.[5]

-

²H NMR: To confirm the presence and location of the deuterium atoms.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule (C₁₄H₁₀D₅N₃), which is calculated to be 230.1581.

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern and confirm the structure.

-

Expected Characterization Data Summary:

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to cyclopropyl, methyl, and pyrimidine protons. Absence of signals in the aromatic region. |

| ¹³C NMR | Signals corresponding to the carbon skeleton of Cyprodinil.[5] |

| HRMS | [M+H]⁺ ion observed at m/z ≈ 231.1659 |

| Purity (by HPLC) | >98% |

Signaling Pathways and Experimental Workflows

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The proposed two-step synthesis, culminating in a Buchwald-Hartwig amination with aniline-d5, represents a modern and efficient approach to obtaining this valuable research tool. The outlined purification and characterization methods will ensure the final product meets the high-purity standards required for quantitative analytical applications. This guide is intended to serve as a valuable resource for researchers in agrochemical science, drug metabolism, and environmental analysis.

References

A Technical Guide to Commercially Available Cyprodinil-d5 Standards for Researchers

This technical guide provides an in-depth overview of commercially available Cyprodinil-d5 standards, catering to researchers, scientists, and professionals in drug development. This document outlines suppliers, presents key quantitative data in a structured format, details an experimental protocol for its use as an internal standard, and visualizes relevant biological and experimental workflows.

Introduction to this compound

This compound is the deuterated analog of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. The incorporation of five deuterium atoms on the phenyl ring makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its use in isotope dilution mass spectrometry (IDMS) allows for precise and accurate quantification of Cyprodinil in various matrices by correcting for matrix effects and variations in sample preparation and instrument response.

Commercially Available this compound Standards

Several reputable suppliers offer this compound analytical standards. The following tables summarize the available products and their key specifications based on publicly available information. For lot-specific data, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier.

Supplier and Product Information

| Supplier | Product Name | Catalog Number | CAS Number |

| LGC Standards | This compound | TRC-C989062 | 1773496-67-5 |

| Santa Cruz Biotechnology, Inc. | This compound | sc-211123 | 121552-61-2 (unlabeled) |

| HPC Standards GmbH | D5-Cyprodinil | 689034 | 1773496-67-5 |

| Clinivex | This compound | RCLS3C10580 | 1773496-67-5 |

Quantitative Specifications of this compound Standards

| Supplier | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Format | Storage Temperature |

| LGC Standards | C₁₄H₁₀D₅N₃ | 230.32 | >95% (HPLC)[1] | Neat | +4°C |

| Santa Cruz Biotechnology, Inc. | C₁₄H₁₀D₅N₃ | 230.32 | Information available on lot-specific CoA | Solid | Room Temperature |

| HPC Standards GmbH | C₁₄H₁₀D₅N₃ | 230.32 | Information available on lot-specific CoA | 10 mg | Information available on SDS |

| Clinivex | C₁₄H₁₀D₅N₃ | 230.33 | Information available on CoA | Solid | Room Temperature (unless otherwise specified) |

Note: Purity and other specific parameters are subject to lot-to-lot variability and should be confirmed with the supplier's Certificate of Analysis.

Biological Activity and Signaling Pathway

Cyprodinil's primary mode of action as a fungicide is the inhibition of methionine biosynthesis in fungi.[2][3] This disruption of an essential amino acid synthesis pathway halts fungal growth and development. Specifically, it is proposed to inhibit the enzyme cystathionine beta-lyase.

Metabolism of Cyprodinil

In biological systems, Cyprodinil undergoes metabolic transformation, primarily through Phase I and Phase II reactions. Phase I metabolism typically involves hydroxylation of the cyclopropyl or methyl groups, while Phase II involves conjugation with molecules like glucose to increase water solubility and facilitate excretion.[4]

Experimental Protocol: Quantification of Cyprodinil using this compound by LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of Cyprodinil in a complex matrix (e.g., fruit or vegetable homogenate) using this compound as an internal standard. This method is based on established protocols for pesticide residue analysis.[5][6][7]

Materials and Reagents

-

Cyprodinil analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Vortex mixer, centrifuge, and evaporator

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cyprodinil and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Cyprodinil stock solution with acetonitrile.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (QuEChERS Method)

-

Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of the this compound internal standard spiking solution.

-

Add QuEChERS extraction salts.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube.

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in water.

-

Mobile Phase B: 0.1% Formic acid and 5 mM Ammonium formate in methanol.

-

Gradient: A suitable gradient to separate Cyprodinil from matrix interferences (e.g., start with 95% A, ramp to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Cyprodinil and this compound for quantification and confirmation.

-

Example Transitions (to be optimized):

-

Cyprodinil: Q1 -> Q3 (e.g., 226.1 -> 108.1, 226.1 -> 133.1)

-

This compound: Q1 -> Q3 (e.g., 231.1 -> 113.1, 231.1 -> 138.1)

-

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Cyprodinil to this compound against the concentration of the calibration standards.

-

Determine the concentration of Cyprodinil in the samples by interpolating their peak area ratios from the calibration curve.

-

Calculate the final concentration in the original sample by accounting for the initial sample weight and dilution factors.

Experimental Workflow Diagram

Conclusion

This compound is an essential tool for the accurate and precise quantification of Cyprodinil in various research and development applications. This guide provides a comprehensive overview of commercially available standards, their properties, and a detailed experimental protocol for their use. For optimal results, researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier and optimize the analytical method for their specific matrix and instrumentation.

References

- 1. This compound | CAS 1773496-67-5 | LGC Standards [lgcstandards.com]

- 2. syngentaornamentals.co.uk [syngentaornamentals.co.uk]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

Cyprodinil-d5 certificate of analysis interpretation

An In-depth Technical Guide to Interpreting a Certificate of Analysis for Cyprodinil-d5

Introduction

This compound is the deuterated analogue of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. It is commonly used as an internal standard in analytical chemistry for the quantification of Cyprodinil residues in various matrices, such as environmental and agricultural samples. A Certificate of Analysis (CoA) for this compound is a critical document that provides a comprehensive summary of its identity, purity, and other quality control parameters. This guide is intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding and interpretation of the data presented in a typical this compound CoA.

The CoA serves as a guarantee of the material's quality and is essential for ensuring the accuracy and reliability of experimental results. This document outlines the key analytical tests performed and presents the data in a structured format, often including detailed experimental protocols and data visualizations.

Quantitative Data Summary

The quantitative data from a this compound Certificate of Analysis is summarized below. These tables provide a clear overview of the material's specifications and the results of the analytical tests performed.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Chemical Name | 4-cyclopropyl-6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine[1][2] |

| Alternate Names | 4-Cyclopropyl-6-methyl-N-phenyl-2-pyrimidinamine-d5; CGA 219417-d5[3] |

| CAS Number | 1773496-67-5[1] |

| Unlabeled CAS Number | 121552-61-2[2][3] |

| Molecular Formula | C₁₄H₁₀D₅N₃[1][3] |

| Molecular Weight | 230.33 g/mol [1] |

| Appearance | White to off-white solid |

| Storage Conditions | Store in a tightly sealed container at room temperature, protected from light and moisture.[1] |

Table 2: Analytical Test Results

| Analytical Test | Method | Result |

| Purity (HPLC) | High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) | ≥99.5% |

| Isotopic Purity | Mass Spectrometry (MS) | ≥98% |

| Identity (¹H NMR) | Proton Nuclear Magnetic Resonance Spectroscopy | Conforms to structure |

| Identity (¹³C NMR) | Carbon-13 Nuclear Magnetic Resonance Spectroscopy | Conforms to structure |

| Identity (MS) | Mass Spectrometry | Conforms to structure |

| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | <0.5% |

| Water Content | Karl Fischer Titration | <0.1% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of this compound by separating it from any non-deuterated and other impurities.

-

Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or an Ultraviolet (UV) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with a modifier like 0.1% formic acid or ammonium acetate.[4] A typical mobile phase could be acetonitrile and 0.1% acetic acid in water (60:40 v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.[6]

-

Injection Volume: 10 µL.

-

Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of this compound is measured and compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS)

Purpose: To confirm the identity and determine the isotopic purity of this compound.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often a triple quadrupole (QqQ) or Time-of-Flight (TOF) mass spectrometer.[7][8]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Full scan mode to determine the molecular weight and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

-

MRM Transitions (for unlabeled Cyprodinil):

-

Procedure: The sample is introduced into the mass spectrometer, typically via an LC system. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity. For this compound, the expected [M+H]⁺ ion would be approximately m/z 231.3. The isotopic distribution is analyzed to determine the percentage of the d5 species, thus establishing the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is used to confirm the presence and connectivity of the non-deuterated protons in the molecule. The absence of signals in the phenyl region confirms the deuteration at these positions.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.[9]

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, signal multiplicities, and integration values are analyzed and compared with the expected structure of this compound.

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationships of the data presented in the Certificate of Analysis.

Caption: Analytical workflow for this compound Certificate of Analysis.

Caption: Logical relationship of analytical data for this compound certification.

Interpretation and Conclusion

The interpretation of a this compound CoA involves a holistic assessment of all the data presented. The purity value from HPLC confirms the percentage of the target compound relative to other detectable impurities. The mass spectrometry data provides unequivocal confirmation of the molecular weight and, crucially, the isotopic enrichment of the deuterated standard. The NMR data serves as a definitive confirmation of the molecular structure, ensuring that the correct isomer has been synthesized and that the deuterium labels are in the expected positions.

References

- 1. clinivex.com [clinivex.com]

- 2. Cyprodinil D5 (phenyl D5) | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. fao.org [fao.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of soil-bound residues of the 13C-labeled fungicide cyprodinil by NMR spectroscopy [publica.fraunhofer.de]

The Role of Cyprodinil-d5 in Advancing Environmental Science Research: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the global demand for robust environmental monitoring continues to grow, the use of isotopically labeled internal standards has become indispensable for accurate and reliable quantification of pesticide residues. This technical guide provides an in-depth exploration of the applications of Cyprodinil-d5, a deuterated analog of the fungicide Cyprodinil, in environmental science research. Tailored for researchers, scientists, and professionals in drug development, this document details the critical role of this compound in enhancing the precision of analytical methodologies for tracking the environmental fate and transport of its parent compound.

Introduction to Cyprodinil and the Need for Accurate Detection

Cyprodinil is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases on crops such as fruits, vegetables, and cereals. Its extensive use, however, raises concerns about its potential impact on the environment, including soil and water ecosystems. Accurate monitoring of Cyprodinil residues is crucial for assessing environmental exposure, understanding its degradation pathways, and ensuring regulatory compliance.

The complexity of environmental matrices, such as soil and water, presents significant analytical challenges, including matrix effects that can suppress or enhance the instrument's response to the target analyte, leading to inaccurate quantification. Isotope dilution mass spectrometry (IDMS), utilizing a stable isotope-labeled internal standard like this compound, is the gold standard for overcoming these challenges.[1][2][3][4]

Core Application: this compound as an Internal Standard

The primary application of this compound in environmental science is its use as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Due to its structural and chemical similarity to Cyprodinil, this compound co-elutes and experiences identical ionization and matrix effects as the non-labeled analyte. This allows for precise correction of any signal variations during sample preparation and analysis, thereby ensuring high accuracy and precision in the final concentration determination.[1][2][3]

Experimental Workflow for Environmental Sample Analysis

The general workflow for the analysis of environmental samples using this compound as an internal standard involves several key steps, from sample collection to data analysis.

Detailed Experimental Protocols

The following sections provide a synthesized overview of typical experimental protocols for the analysis of Cyprodinil in soil and water matrices, employing this compound as an internal standard.

Analysis of Cyprodinil in Soil

1. Sample Preparation:

-

Extraction: A representative soil sample (e.g., 10 g) is homogenized. The sample is then subjected to an extraction procedure, often a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves adding acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) to the soil sample and shaking vigorously.[5][7][8]

-

Internal Standard Spiking: A known concentration of this compound solution is added to the sample at the beginning of the extraction process.

-

Clean-up: The supernatant from the extraction is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 or a combination of sorbents) to remove interfering matrix components.[5][9]

2. Instrumental Analysis (LC-MS/MS):

-

Chromatographic Separation: The cleaned-up extract is injected into an LC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile (often with additives like formic acid or ammonium acetate) is used to separate Cyprodinil and this compound from other compounds.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Cyprodinil and this compound are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Cyprodinil | 226 | 93 | 77 |

| This compound | 231 | 98 | 82 |

| Table 1: Example of MRM transitions for Cyprodinil and this compound. Note: Exact m/z values for this compound are illustrative and depend on the position of deuterium labeling. |

Analysis of Cyprodinil in Water

1. Sample Preparation:

-

Filtration: Water samples are typically filtered to remove suspended solids.

-

Internal Standard Spiking: A known amount of this compound is added to the filtered water sample.

-

Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge (e.g., Oasis HLB) to concentrate the analytes and remove salts and other polar interferences.[6][10] The analytes are then eluted with a suitable organic solvent.

2. Instrumental Analysis (LC-MS/MS):

-

The instrumental analysis follows a similar procedure as described for soil samples, with adjustments to the chromatographic gradient and injection volume as needed for the cleaner water matrix.

Quantitative Data and Method Performance

The use of this compound enables robust and reliable quantification of Cyprodinil in complex environmental matrices. The following table summarizes typical performance data from validated analytical methods.

| Matrix | Fortification Level (ng/g or ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (ng/g or ng/mL) |

| Soil | 0.01 - 10 | 85 - 110 | < 15 | 0.005 - 0.01 |

| Water | 0.005 - 5 | 90 - 115 | < 10 | 0.001 - 0.01 |

| Lettuce | 0.1 - 40 (mg/kg) | 85.9 - 87.1 | 1.1 - 2.4 | 0.05 (mg/kg) |

| Apple | 0.01 - 0.5 (mg/kg) | 88.05 - 92.45 | 3.74 - 6.16 | 0.01 (mg/kg) |

| Table 2: Typical quantitative performance data for Cyprodinil analysis using an internal standard-based method.[7][8] |

Environmental Fate and Degradation Pathways

Understanding the environmental fate of Cyprodinil is crucial for risk assessment. Cyprodinil can undergo various transformation processes in the environment, including photodegradation in water and microbial degradation in soil. While this compound is primarily used for quantification, studies on the degradation of the parent compound provide insights into its environmental persistence. The degradation of Cyprodinil can lead to the formation of various transformation products.

Conclusion

This compound is an essential tool for environmental scientists researching the fate and transport of the fungicide Cyprodinil. Its application as an internal standard in isotope dilution mass spectrometry provides the accuracy and precision necessary for reliable environmental monitoring and risk assessment. The detailed methodologies and performance data presented in this guide underscore the importance of using isotopically labeled standards to generate high-quality data for protecting environmental and human health. As analytical techniques continue to advance, the role of compounds like this compound will remain central to the field of environmental science.

References

- 1. benchchem.com [benchchem.com]

- 2. lcms.cz [lcms.cz]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 6. agilent.com [agilent.com]

- 7. asianpubs.org [asianpubs.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. fao.org [fao.org]

- 10. pubs.usgs.gov [pubs.usgs.gov]

The Role of Cyprodinil-d5 as an Internal Standard in Fungicide Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Cyprodinil-d5 as a stable isotope-labeled internal standard for the accurate quantification of the fungicide cyprodinil in various matrices. The use of isotope dilution mass spectrometry is a powerful technique to mitigate matrix effects and improve the reliability of analytical data, a crucial aspect in food safety, environmental monitoring, and residue analysis. This document provides a comprehensive overview of the analytical methodology, including detailed experimental protocols and quantitative performance data.

Introduction to Cyprodinil and the Need for Accurate Analysis

Cyprodinil is a broad-spectrum anilinopyrimidine fungicide widely used in agriculture to protect fruits and vegetables from a variety of fungal pathogens. Its mode of action involves the inhibition of methionine biosynthesis in fungi.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for cyprodinil in food commodities to ensure consumer safety.[2] Accurate and precise analytical methods are therefore essential for monitoring compliance with these regulations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for the determination of cyprodinil residues due to its high sensitivity and selectivity. However, complex sample matrices, such as those from food and soil, can introduce significant analytical challenges, primarily in the form of matrix effects. Matrix effects, caused by co-eluting endogenous compounds, can lead to the suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[3]

The Advantage of Isotope Dilution using this compound

To overcome the challenges posed by matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) approach is the gold standard.[3] this compound, a deuterated analog of cyprodinil, serves as an ideal internal standard for this purpose.[1]

Key benefits of using this compound include:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the native cyprodinil, ensuring that it behaves similarly during sample preparation (extraction, cleanup) and chromatographic separation.

-

Co-elution with the Analyte: It co-elutes with the target analyte, meaning it is subjected to the same matrix effects in the ion source of the mass spectrometer.

-

Mass Differentiation: Despite its similar behavior, this compound is distinguishable from cyprodinil by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

-

Accurate Quantification: By measuring the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement caused by the matrix is effectively compensated for, leading to more accurate and precise quantification.

Quantitative Performance Data

The following tables summarize the quantitative performance data for a validated LC-MS/MS method for the analysis of cyprodinil using this compound as an internal standard. The data is based on a method developed for the analysis of cyprodinil in soil, a complex matrix representative of environmental samples.[4][5]

Table 1: LC-MS/MS Method Validation Parameters for Cyprodinil [4][5]

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Limit of Detection (LOD) | 0.005 mg/kg |

Table 2: Recovery and Precision of Cyprodinil in Soil Samples [4][5]

| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSDr) (%) |

| 0.01 | 92.4 ± 12.11 | < 13 |

| 0.1 | 90.3 ± 9.47 | < 13 |

Experimental Protocols

This section provides a detailed methodology for the analysis of cyprodinil in a complex matrix (e.g., soil) using this compound as an internal standard, based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and LC-MS/MS analysis.[4][5]

Reagents and Materials

-

Cyprodinil analytical standard (purity >98%)

-

This compound internal standard solution (concentration verified)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

Sample Preparation (QuEChERS Extraction)

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts.

-

Vortex vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube.

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 3: Illustrative MRM Transitions for Cyprodinil and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cyprodinil | 226 | 93 (Quantifier) | Optimized Value |

| Cyprodinil | 226 | 108 (Qualifier) | Optimized Value |

| This compound | 231 | 93 | Optimized Value |

| This compound | 231 | 113 | Optimized Value |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of cyprodinil using this compound as an internal standard.

Caption: Analytical workflow for fungicide analysis.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of cyprodinil residues in complex matrices. This isotope dilution approach effectively compensates for matrix-induced signal variations, leading to improved accuracy and precision of the analytical results. The detailed experimental protocol and performance data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in fungicide analysis, ensuring data of the highest quality for regulatory compliance and risk assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fao.org [fao.org]

- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Cyprodinil

Disclaimer: This guide provides a comprehensive overview of the biological activity of the fungicide Cyprodinil based on available scientific literature. While the prompt requested information on its deuterated analog, a thorough search of scientific databases and publications did not yield specific data regarding the biological or fungicidal activity of deuterated Cyprodinil. Deuterated compounds are most commonly synthesized for use as internal standards in analytical methods (e.g., mass spectrometry) or to study the metabolic fate of a molecule. Their biological activity is not inherently different unless the deuteration site is involved in a rate-determining step of a metabolic or enzymatic process (a phenomenon known as the kinetic isotope effect). In the absence of specific studies, this document will focus exclusively on the well-documented biological activity of Cyprodinil.

Introduction

Cyprodinil is a broad-spectrum, systemic fungicide belonging to the anilinopyrimidine class of chemicals.[1][2][3] It is widely utilized in agriculture to control a variety of pathogenic fungi on crops such as cereals, grapes, pome fruits, and vegetables.[3] Its efficacy is rooted in a specific mode of action that interferes with a crucial fungal metabolic pathway.[4][5][6] Cyprodinil is absorbed by the plant's foliage and exhibits both systemic and translaminar movement, allowing it to be redistributed within the plant to protect unsprayed areas.[1][4] This guide offers a detailed examination of Cyprodinil's mechanism of action, quantitative biological data, and the experimental protocols used to ascertain its activity.

Mechanism of Action: Inhibition of Methionine Biosynthesis

The primary mode of action of Cyprodinil is the inhibition of methionine biosynthesis in fungi.[1][2][4][5][6] Methionine is an essential amino acid, vital for protein synthesis and as a precursor for S-adenosylmethionine (SAM), a universal methyl-group donor involved in numerous cellular processes.[7][8]

By disrupting the synthesis of methionine, Cyprodinil effectively halts fungal development, including spore germination, germ tube elongation, and mycelial growth.[4][5] While the precise enzyme target has been subject to investigation, studies suggest that the pathway is disrupted, potentially involving enzymes like cystathionine β-lyase, leading to a deficiency in this critical amino acid.[9] This targeted action makes it a valuable tool in resistance management programs when rotated with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.[4][5]

Quantitative Biological Activity Data

The potency of Cyprodinil has been quantified against various fungal species and in non-target biological systems. The data is typically presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Fungicidal Activity

Cyprodinil demonstrates high efficacy against several key phytopathogenic fungi. The IC50 values highlight its potent inhibitory effect on the mycelial growth of these pathogens.

| Fungal Species | IC50 (µM) | Reference |

| Botrytis cinerea (Grey Mold) | 0.44 | [2] |

| Pseudocercosporella herpotrichoides (Eyespot) | 4.8 | [2] |

| Magnaporthe oryzae (Rice Blast) | 0.03 | [2] |

Off-Target and Other Biological Activities

Beyond its fungicidal properties, Cyprodinil has been observed to interact with other biological systems, including mammalian cells. These interactions are important for understanding its broader toxicological profile. Studies have shown effects on human cell lines and interaction with hormonal receptors.

| System/Assay | Effect | Concentration (µM) | Reference |

| Human Androgen Receptor (in absence of DHT) | Agonist (EC50) | 1.91 | [2] |

| Human Androgen Receptor (in presence of DHT) | Inhibitor (IC50) | 15.1 | [2] |

| Human Glial Cell Line (U251) | Cytotoxicity (IC50) | Varies by assay | [10] |

| Human Neuronal Cell Line (SH-SY5Y) | Cytotoxicity (IC50) | Varies by assay | [10] |

| Human Melanoma Cell Line (A-375) | Increased Proliferation | 0.05 - 0.2 | [11] |

Experimental Protocols

The following sections detail the methodologies used to evaluate the biological activity of Cyprodinil.

Protocol: Fungal Mycelial Growth Inhibition Assay

This protocol is a standard method to determine the IC50 value of a fungicide against a specific fungal pathogen.

-

Media Preparation: Prepare an amino acid-free agar medium (e.g., Potato Dextrose Agar, PDA) and sterilize by autoclaving.

-

Compound Preparation: Prepare a stock solution of Cyprodinil in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations in the agar plates.

-

Plate Preparation: While the agar is still molten (approx. 45-50°C), add the appropriate volume of the Cyprodinil dilutions to the agar to achieve the final test concentrations. Pour the amended agar into sterile Petri dishes. Control plates should contain the solvent alone.

-

Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.

-

Data Collection: After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony on each plate.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The IC50 value is determined by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.

Protocol: Mammalian Cell Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on the viability and proliferation of mammalian cells.[11]

-

Cell Culture: Culture human cells (e.g., A-375 melanoma cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a specific density (e.g., 2 x 10^4 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Cyprodinil (e.g., 0.01 µM to 10 µM). Include untreated and solvent-only controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24 hours).

-

MTT Addition: After incubation, wash the cells with Phosphate-Buffered Saline (PBS). Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot viability against compound concentration to determine the IC50 or observe effects on proliferation.

Conclusion

Cyprodinil is a highly effective fungicide with a well-defined mechanism of action centered on the inhibition of methionine biosynthesis in pathogenic fungi. Quantitative data confirms its potency against key agricultural pathogens. Concurrently, studies have highlighted its potential for off-target effects in mammalian systems, which warrants consideration in risk assessment. The experimental protocols provided herein serve as a foundation for the continued study and evaluation of this and similar compounds. Future research could explore the potential for resistance development and further elucidate the specific enzymatic interactions within the methionine biosynthesis pathway. As for its deuterated analog, specific studies would be required to determine if its biological activity deviates from the parent compound.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. cyprodinil | CAS#:121552-61-2 | Chemsrc [chemsrc.com]

- 3. fao.org [fao.org]

- 4. Cyprodinil Fungicide: Broad-Spectrum Crop Protection [cnagrochem.com]

- 5. Cyprodinil Fungicide | POMAIS [allpesticides.com]

- 6. nbinno.com [nbinno.com]

- 7. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mass Spectrum of Cyprodinil-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Cyprodinil-d5, a deuterated isotopolog of the fungicide Cyprodinil. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for compound identification, quantification, and metabolic studies. Understanding the fragmentation pattern of this compound is crucial for its use as an internal standard in analytical methods.

Introduction to Cyprodinil and its Deuterated Analog

Cyprodinil is a broad-spectrum fungicide belonging to the anilinopyrimidine class. It functions by inhibiting the biosynthesis of methionine in fungi. Its deuterated analog, this compound, is a stable isotope-labeled compound where five hydrogen atoms on the phenyl ring have been replaced by deuterium. This substitution results in a mass shift of +5 atomic mass units (amu) compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification assays. The precise chemical name for this compound is 4-cyclopropyl-6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine.

Predicted Electron Ionization (EI) Mass Spectrum of this compound

The mass spectrum of this compound can be predicted by analyzing the known fragmentation pattern of its non-deuterated counterpart. The core principle is that any fragment ion retaining the phenyl-d5 moiety will exhibit a mass-to-charge ratio (m/z) that is 5 units higher than the corresponding fragment of unlabeled Cyprodinil.

Based on the electron ionization (EI) mass spectrum of Cyprodinil obtained from the NIST database and PubChem, the following table summarizes the predicted major ions for this compound.

| Predicted m/z | Proposed Fragment Ion | Relative Abundance (Predicted) | Notes |

| 230 | [M]+• | High | Molecular ion of this compound. |

| 229 | [M-H]+ | Moderate | Loss of a hydrogen radical. |

| 215 | [M-CH3]+ | Moderate | Loss of a methyl radical from the pyrimidine ring. |

| 188 | [M-C3H5]+ | Moderate | Loss of the cyclopropyl group. |

| 82 | [C6D5]+ | Moderate | Phenyl-d5 cation. |

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 230. Subsequent fragmentation occurs through several pathways, primarily involving cleavages around the pyrimidine ring and the substituent groups. The phenyl-d5 group is relatively stable and is expected to be observed as a distinct fragment ion.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on established methods for the analysis of Cyprodinil and can be adapted for its deuterated analog.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds like Cyprodinil.

Sample Preparation (QuEChERS Method)

-

Extraction: Homogenize 10 g of the sample (e.g., fruit, soil) with 10 mL of acetonitrile.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex thoroughly, and centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and mix with a d-SPE cleanup sorbent (e.g., PSA, C18) to remove interfering matrix components.

-

Final Extract: Centrifuge and collect the supernatant for GC-MS analysis.

GC-MS Parameters

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL (splitless).

-

Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the characteristic ions of this compound (e.g., m/z 230, 215, 82).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of pesticides, including Cyprodinil.

Sample Preparation

The QuEChERS method described for GC-MS is also applicable for LC-MS/MS sample preparation. The final extract can be diluted with a suitable solvent (e.g., methanol/water) before injection.

LC-MS/MS Parameters

-

LC System: Agilent 1290 Infinity II LC or equivalent.

-

Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve good separation (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Gas Temperature: 300 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer: 45 psi.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Predicted transitions for this compound would be based on the fragmentation of the protonated molecule [M+H]+ at m/z 231. For example, a potential transition could be 231 -> 82.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrum of this compound and detailed experimental protocols for its analysis. The predictable fragmentation pattern, with a +5 Da shift in fragments containing the phenyl-d5 group, makes it an excellent internal standard for accurate and precise quantification of Cyprodinil in various matrices. The provided methodologies for GC-MS and LC-MS/MS serve as a robust starting point for developing and validating analytical methods in research and routine testing laboratories.

Methodological & Application

Application Notes and Protocols for Cyprodinil-d5 Solution Preparation in LC-MS/MS Analysis

FOR IMMEDIATE RELEASE

Introduction

This document provides detailed application notes and protocols for the preparation of Cyprodinil-d5 solutions for use as an internal standard in the quantitative analysis of Cyprodinil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Cyprodinil is a broad-spectrum anilinopyrimidine fungicide used to control a variety of plant pathogens on fruits and vegetables.[1] Accurate quantification of its residues is crucial for ensuring food safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established practice to compensate for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of the method.

These protocols are intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and drug development who are involved in pesticide residue analysis.

Principles of Internal Standardization

In LC-MS/MS analysis, an internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to every sample, calibrant, and quality control sample. This compound is an ideal internal standard for Cyprodinil analysis as it co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). This allows for the correction of any analyte loss during sample processing and compensates for fluctuations in the instrument's response.

Materials and Reagents

-

Cyprodinil (analytical standard, >98% purity)

-

This compound (isotopic standard, >98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Ultrasonic bath

-

Amber glass vials with PTFE-lined caps

Experimental Protocols

Preparation of Stock Solutions

1.1. Cyprodinil Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of Cyprodinil analytical standard into a 10 mL amber volumetric flask.

-

Record the exact weight.

-

Add approximately 7 mL of acetonitrile to the flask.

-

Vortex and sonicate for 5-10 minutes until the standard is completely dissolved.

-

Allow the solution to return to room temperature.

-

Make up the volume to 10 mL with acetonitrile.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Calculate the exact concentration in mg/mL.

-

Transfer the solution to an amber glass vial, label it clearly ("Cyprodinil Stock Solution, 1 mg/mL"), and store it at -20°C.

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Follow the same procedure as for the Cyprodinil stock solution, using approximately 10 mg of this compound.

-

Label the vial clearly ("this compound Stock Solution, 1 mg/mL") and store it at -20°C.

Preparation of Working Solutions

2.1. Cyprodinil Working Solution (10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL Cyprodinil stock solution into a 10 mL volumetric flask.

-

Make up the volume to 10 mL with acetonitrile.

-

Stopper the flask and mix thoroughly.

-

Transfer to a labeled amber vial and store at -20°C.

2.2. This compound Internal Standard (IS) Working Solution (1 µg/mL):

-

Pipette 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

-

Make up the volume to 10 mL with acetonitrile. This will result in a 10 µg/mL intermediate solution.

-

Pipette 1 mL of the 10 µg/mL intermediate solution into another 10 mL volumetric flask.

-

Make up the volume to 10 mL with acetonitrile.

-

Stopper the flask and mix thoroughly.

-

Transfer to a labeled amber vial and store at -20°C.

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by serially diluting the Cyprodinil working solution (10 µg/mL) with acetonitrile. Each calibration standard must be fortified with the this compound IS working solution to a final concentration of 10 ng/mL.

Example for a 1 mL final volume:

| Calibration Level | Concentration of Cyprodinil (ng/mL) | Volume of Cyprodinil Working Solution (10 µg/mL) | Volume of this compound IS Working Solution (1 µg/mL) | Volume of Acetonitrile |

| CAL 1 | 1 | 0.1 µL | 10 µL | 989.9 µL |

| CAL 2 | 5 | 0.5 µL | 10 µL | 989.5 µL |

| CAL 3 | 10 | 1.0 µL | 10 µL | 989.0 µL |

| CAL 4 | 50 | 5.0 µL | 10 µL | 985.0 µL |

| CAL 5 | 100 | 10.0 µL | 10 µL | 980.0 µL |

| CAL 6 | 500 | 50.0 µL | 10 µL | 940.0 µL |

| CAL 7 | 1000 | 100.0 µL | 10 µL | 890.0 µL |

Sample Preparation (using a generic QuEChERS-based method)

The following is a generalized protocol. The user should adapt it based on the specific matrix.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with 100 µL of the 1 µg/mL this compound IS working solution (final concentration of 10 ng/g in the sample).

-

Add the appropriate QuEChERS extraction salts.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.

-

Add the aliquot to a d-SPE tube containing the appropriate sorbents.

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters for the analysis of Cyprodinil and this compound. Method optimization is recommended for your specific instrument and application.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimize for your instrument |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Cyprodinil | 226.1 | 93.0 | 108.0 | 25 |

| This compound | 231.1 | 98.0 | 113.0 | 25* |

*Note: The product ions and collision energy for this compound are predicted based on the fragmentation of Cyprodinil. These parameters should be optimized by direct infusion of the this compound standard.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation of this compound solutions.

| Solution Type | Compound | Concentration | Solvent | Storage |

| Stock Solution | Cyprodinil | 1 mg/mL | Acetonitrile | -20°C |

| Stock Solution | This compound | 1 mg/mL | Acetonitrile | -20°C |

| Working Solution | Cyprodinil | 10 µg/mL | Acetonitrile | -20°C |

| Working Solution | This compound | 1 µg/mL | Acetonitrile | -20°C |

| Final IS Concentration | This compound | 10 ng/mL | In final sample/standard | N/A |

Visualizations

References

Application Notes & Protocols for the Quantitative Analysis of Cyprodinil using Cyprodinil-d5

Introduction

Cyprodinil is a broad-spectrum anilinopyrimidine fungicide utilized to control a variety of plant pathogenic fungi.[1] Its mode of action involves the inhibition of methionine biosynthesis, a crucial amino acid for fungal growth and development, thereby disrupting the fungal life cycle.[2][3][4] Accurate quantification of Cyprodinil residues in various matrices, such as agricultural products and environmental samples, is essential for ensuring food safety and monitoring environmental impact. The use of a stable isotope-labeled internal standard, such as Cyprodinil-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and reliable method for the precise quantification of Cyprodinil by compensating for matrix effects and variations in sample preparation and instrument response.[2]

These application notes provide a detailed protocol for the quantitative analysis of Cyprodinil in various matrices using this compound as an internal standard. The method is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and drug development.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters of the described analytical method.

Table 1: LC-MS/MS Parameters for Cyprodinil and this compound

| Parameter | Cyprodinil | This compound (Internal Standard) |

| Precursor Ion (m/z) | 226.1 | 231.1 |

| Product Ion 1 (m/z) | 93.0 | 98.0 |

| Product Ion 2 (m/z) | 77.1 | 82.1 |

| Collision Energy (V) | 36 | 36 |

| Polarity | Positive | Positive |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity (R²) | >0.995 |

| Limit of Detection (LOD) | 0.05 µg/kg |

| Limit of Quantification (LOQ) | 0.15 µg/kg |

| Accuracy (Recovery %) | 92 - 108% |

| Precision (RSD %) | < 10% |

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[5]

-

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

This compound internal standard solution (1 µg/mL in ACN)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

-

Protocol:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 1 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flow:

-

Cone Gas: 50 L/hr

-

Desolvation Gas: 800 L/hr

-

-

Visualizations

Caption: Experimental workflow for Cyprodinil analysis.

Caption: Mode of action of Cyprodinil.

References

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. www-pub.iaea.org [www-pub.iaea.org]

- 5. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]

Application Note and Protocol: The Use of Cyprodinil-d5 in QuEChERS Extraction for Accurate Pesticide Residue Analysis

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for pesticide residue analysis in food and environmental samples since its introduction.[1][2] This approach simplifies the sample preparation process, significantly improving laboratory efficiency and throughput. The methodology involves a two-step process: an initial extraction of analytes from the sample matrix using an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[1][3]

One of the significant challenges in pesticide residue analysis is the "matrix effect," where co-extracted compounds from the sample can either enhance or suppress the analytical signal, leading to inaccurate quantification.[4][5] To mitigate this, isotopically labeled internal standards are often employed. Cyprodinil-d5, a deuterated analog of the fungicide Cyprodinil, serves as an ideal internal standard for the analysis of its parent compound. Due to its similar chemical and physical properties to Cyprodinil, it co-elutes and experiences similar matrix effects and procedural losses during sample preparation and analysis. By adding a known amount of this compound to the sample at the beginning of the extraction process, it is possible to accurately correct for variations in recovery and signal intensity, thereby improving the accuracy and reliability of the analytical results.[1]

This document provides a detailed protocol for the use of this compound in the QuEChERS extraction method for the analysis of Cyprodinil residues in various matrices.

Quantitative Data Summary

The following tables summarize relevant quantitative data for Cyprodinil analysis using the QuEChERS method. While specific data for this compound is limited, the recovery and detection limits for the parent compound are indicative of the expected performance when using a suitable internal standard.

Table 1: Recovery Rates of Cyprodinil in Various Matrices using QuEChERS

| Matrix | Spiking Level (mg/kg) | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Grape | Not specified | 85.81 - 102.94 | < 7 | [6][7] |

| Soil | Not specified | 92.00 - 106.86 | < 7 | [6][7] |

| Fruits and Vegetables | 0.01, 0.1, 1 | 75.7 - 111.5 | < 12.1 | [8] |

| Pet Feed | 0.02 | 70 - 120 | < 20 | [9] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Cyprodinil

| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Grape | 0.017 | 0.05 | [6][7] |

| Soil | 0.017 | 0.05 | [6][7] |

| Fruits and Vegetables | - | 0.01 | [8] |

| Pet Feed | ≤ 0.01 | < 0.01 | [9] |

Experimental Protocols

This section details the standardized protocol for QuEChERS extraction and cleanup, incorporating this compound as an internal standard. The two most common buffered QuEChERS methods are the AOAC Official Method 2007.01 and the EN 15662 method.[1] The following protocol is a general representation and can be adapted based on the specific matrix and analytical requirements.

Materials and Reagents:

-

Homogenized sample (e.g., fruits, vegetables, soil)

-

This compound internal standard solution (in acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

QuEChERS extraction salt packet (e.g., for EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate)

-

QuEChERS dSPE cleanup tube (e.g., containing MgSO₄ and primary secondary amine (PSA) sorbent)

-

50 mL and 15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Autosampler vials

Protocol Steps:

-

Sample Preparation:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, a smaller amount (e.g., 2-5 g) can be used, followed by the addition of a corresponding amount of deionized water to rehydrate the sample.

-

-

Internal Standard Spiking and Extraction:

-

Add a known volume of the this compound internal standard solution to the sample. The final concentration should be appropriate for the expected range of Cyprodinil concentrations in the samples.

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the organic solvent.

-

-

Partitioning:

-

Add the QuEChERS extraction salt packet to the tube.

-

Immediately cap the tube and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers and help to remove some of the water from the acetonitrile layer.[1]

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.[10]

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Carefully transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) into a 2 mL dSPE cleanup tube containing anhydrous MgSO₄ and PSA.[10] The PSA helps to remove organic acids, sugars, and other interfering compounds, while the MgSO₄ removes any remaining water.

-

Vortex the dSPE tube for 30 seconds to 1 minute.

-

Centrifuge the tube at high speed (e.g., ≥5000 rcf) for 2 minutes.[10]

-

-

Final Extract Preparation and Analysis:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.[10]

-

The sample is now ready for analysis by an appropriate instrumental technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Visualizations

References

- 1. iris.unito.it [iris.unito.it]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination and analysis of the dissipation and residue of cyprodinil and fludioxonil in grape and soil using a modified QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cris.unibo.it [cris.unibo.it]

- 10. weber.hu [weber.hu]

Application Notes and Protocols for Matrix Effect Compensation in Food Samples Using Cyprodinil-d5

Introduction